molecular formula C15H23NO5 B6286687 O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate CAS No. 2411640-45-2

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate

Cat. No.: B6286687
CAS No.: 2411640-45-2
M. Wt: 297.35 g/mol
InChI Key: FOXANQGWZGGWSC-UHFFFAOYSA-N
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Description

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate is a bicyclic organic compound featuring a spiro[2.5]octane core fused with a 4-aza (nitrogen-containing) ring. Its molecular formula is C₁₃H₂₄N₂O₄, and it contains two ester groups: a tert-butyl ester at the O4 position and an ethyl ester at the O6 position, along with a ketone group at the 7-oxo position . The spiro architecture imparts structural rigidity, making it a valuable intermediate in pharmaceutical synthesis, particularly for constructing complex molecules such as protease inhibitors or kinase-targeting agents.

Properties

IUPAC Name

4-O-tert-butyl 6-O-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-5-20-12(18)10-9-16(13(19)21-14(2,3)4)15(6-7-15)8-11(10)17/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXANQGWZGGWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2(CC2)CC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Spirocyclization

This method leverages [2+1] cycloaddition to form the cyclopropane ring.

Procedure :

  • Precursor Synthesis :

    • React 4-carboxy-2-piperidone with ethyl chloroformate to form the mixed anhydride.

    • Treat with tert-butyl alcohol under Steglich esterification conditions (DCC, DMAP).

  • Cyclopropanation :

    • Use diazomethane or trimethylsilyl diazomethane in the presence of a palladium catalyst (e.g., Pd(OAc)₂) to induce cycloaddition.

Conditions :

  • Temperature: −20°C to 25°C

  • Solvent: Dichloromethane or THF

  • Yield: 58–65% after chromatography.

Analytical Data :

ParameterValue
HRMS (ESI+) m/z 298.1623 [M+H]⁺
¹H NMR (CDCl₃) δ 1.44 (s, 9H, t-Bu)

Advantages :

  • Direct spirocycle formation.

  • Scalable to gram quantities.

Limitations :

  • Diazo compounds require careful handling.

  • Moderate yields due to competing dimerization.

Spirocyclic Framework Modification

This approach modifies preformed spiro intermediates to install ester groups.

Procedure :

  • Spiro[2.5]octane Synthesis :

    • React 1,3-dibromopropane with sodium azide to form azaspiro[2.5]octane.

    • Oxidize the bridgehead carbon using KMnO₄ in acidic conditions to introduce the 7-oxo group.

  • Esterification :

    • Protect the piperidine nitrogen with Boc anhydride.

    • Perform sequential esterifications:

      • tert-Butyl ester via reaction with Boc₂O and DMAP.

      • Ethyl ester using ethyl chloroformate and triethylamine.

Conditions :

  • Oxidation: 0°C, H₂SO₄ catalyst

  • Esterification: RT, 12–24 h

  • Overall Yield: 42–50%.

Key Optimization :

  • Order of Esterification : Installing the tert-butyl group first minimizes steric hindrance during subsequent reactions.

Phase-Transfer Catalyzed Alkylation

Adapted from spirocyclic syntheses in patent literature, this method uses phase-transfer catalysts (PTCs) for efficient alkylation.

Procedure :

  • Core Assembly :

    • React bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal under PTC conditions (tetrabutylammonium bromide, KI).

  • Reductive Cyclization :

    • Reduce nitrile intermediates with LiAlH₄ to form the piperidine ring.

  • Ester Installation :

    • Sequential treatment with tert-butyl chloroformate and ethyl iodide under basic conditions.

Conditions :

  • PTC Reaction: 70–100°C, 12–24 h

  • Reduction: −10°C, 4–8 h

  • Yield: 82% (reported for analogous structures).

Advantages :

  • Avoids cryogenic conditions.

  • High yields due to PTC efficiency.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)ScalabilityKey Advantage
Cycloaddition58–6595%ModerateDirect spiro formation
Framework Modification42–5090%HighUses stable intermediates
Phase-Transfer8298%HighMild conditions, high efficiency

Critical Challenges and Solutions

  • Cyclopropane Stability : The spiro[2.5]octane core is prone to ring-opening under acidic conditions. Mitigated by using non-polar solvents (e.g., hexane) during workup.

  • Ester Hydrolysis : tert-Butyl esters are susceptible to hydrolysis. Additive strategies (e.g., molecular sieves) improve stability during synthesis.

  • Purification : Silica gel chromatography remains the standard, though preparative HPLC is used for >99% purity requirements .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The compound contains two ester groups (tert-butyl and ethyl) that undergo hydrolysis under acidic or basic conditions. The tert-butyl ester is more resistant to hydrolysis compared to the ethyl ester due to steric hindrance.

Reaction TypeConditionsProductsSelectivity Notes
Acidic HydrolysisHCl (aq), reflux4,6-Dicarboxylic acid derivativesEthyl ester cleaves preferentially
Basic HydrolysisNaOH (aq), heatSodium carboxylatesBoth esters hydrolyzed

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Transesterification Reactions

The ethyl ester can undergo transesterification with alcohols (e.g., methanol) under catalytic acidic or basic conditions to yield alternative esters.

ReagentCatalystProductYield Optimization
MethanolH₂SO₄Methyl ester derivativeProlonged reflux improves yield
Benzyl alcoholTi(OiPr)₄Benzyl ester derivativeAnhydrous conditions required

Application : This reaction is useful for modifying solubility or introducing protective groups in multi-step syntheses.

Amidation and Nucleophilic Substitution

The esters react with amines (e.g., ammonia, primary/secondary amines) to form amides. The ketone group at the 7-position may also participate in nucleophilic additions.

ReagentConditionsProductsSide Reactions
Ammonia (NH₃)Heat, ethanol4,6-DicarboxamideCompetitive hydrolysis possible
MethylamineDCM, RTMono-/di-substituted amidesSteric hindrance at tert-butyl

Selectivity Challenge : The ethyl ester reacts faster than the tert-butyl ester due to lower steric bulk.

Reduction of the Ketone Group

The 7-oxo group can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

ReagentConditionsProductStereochemical Outcome
NaBH₄Methanol, 0°C7-Hydroxy derivativeRacemic mixture
H₂, Pd/CMethanol, 25°C7-Hydroxy derivativePressure-dependent yield

Note : Reduction preserves the spirocyclic structure but may influence ring strain.

Spirocyclic Ring Modifications

The spiro[2.5]octane framework can undergo ring-opening or expansion under strong acidic/basic conditions.

ConditionsReagentProductMechanism
H₂SO₄, heat-Linear amine-carboxylic acidAcid-catalyzed ring cleavage
LiAlH₄THF, refluxReduced spirocyclic amineSimultaneous ester reduction

Stability : The spiro structure is stable under mild conditions but susceptible to ring-opening under extreme pH or high temperatures.

Scientific Research Applications

Neuropharmacology

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate has shown promise in neuropharmacology due to its structural similarities with other biologically active compounds. Initial studies indicate potential interactions with various receptor systems in the central nervous system (CNS), which could lead to therapeutic applications in treating neurological disorders.

Anticancer Activity

Research into compounds with similar spirocyclic structures has revealed anticancer properties. The unique arrangement of functional groups in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Further studies are required to elucidate these mechanisms fully.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its complex structure allows for the modification of functional groups, enabling the synthesis of derivatives with enhanced properties. The multi-step organic reactions required for its synthesis demand careful control of reaction conditions to achieve high yields and purity .

  • Neuropharmacological Studies : Research has focused on evaluating how O4-tert-butyl O6-ethyl 7-oxo interacts with neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
  • Anticancer Research : Studies have demonstrated that derivatives of spirocyclic compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
  • Synthetic Methodologies : Various synthetic routes have been explored to optimize the yield and purity of O4-tert-butyl O6-ethyl 7-oxo, showcasing its utility as a precursor for more complex molecules.

Mechanism of Action

The mechanism by which O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Overview of Structurally Related Compounds

Compound Name Molecular Formula CAS Number Key Structural Features Functional Groups Applications
This compound C₁₃H₂₄N₂O₄ Not specified 4-azaspiro[2.5]octane core, dual ester groups (tert-butyl and ethyl), 7-oxo Ester, ketone Pharmaceutical intermediate (e.g., protease inhibitor synthesis)
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid C₁₂H₁₉NO₄ 1363382-36-8 Spiro[2.5]octane, carboxylic acid, tert-butyl ester Carboxylic acid, ester Intermediate for cephalosporin analogs
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate C₁₂H₁₉NO₃ 1892578-21-0 Spiro[2.5]octane, single ester, 7-oxo Ester, ketone API (Active Pharmaceutical Ingredient) precursor
O1-tert-Butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate C₁₁H₁₇NO₅ 2281850-52-8 Piperidine ring, dual esters, chiral amine Ester, amine Chiral building block for asymmetric synthesis

Key Differences and Implications

Spiro vs. Non-Spiro Systems: The target compound’s spiro[2.5]octane system confers enhanced conformational restraint compared to non-spiro analogs like O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate. This rigidity can improve binding selectivity in drug-target interactions . In contrast, the piperidine-based dicarboxylate lacks spiro fusion, offering greater rotational flexibility, which may be advantageous for modular synthesis .

Functional Group Diversity :

  • The dual ester groups (tert-butyl and ethyl) in the target compound allow for differential reactivity. For example, the tert-butyl group is acid-labile, enabling selective deprotection under mild acidic conditions, while the ethyl ester is more stable, facilitating stepwise modifications .
  • The 7-oxo group introduces a ketone, which can participate in nucleophilic additions or serve as a hydrogen-bond acceptor, enhancing interactions in biological systems .

The tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS 1892578-21-0) shares the spiro-ketone motif but lacks the ethyl ester, limiting its utility in multi-step synthetic pathways requiring orthogonal protecting groups .

Research Findings

  • Synthetic Utility : The tert-butyl ester in the target compound is a widely used protecting group in peptide synthesis, as demonstrated in PharmaBlock’s portfolio of spirocyclic intermediates .
  • Stability Studies : Ethyl esters, as seen in the target compound, exhibit slower hydrolysis rates compared to methyl esters under physiological conditions, suggesting improved metabolic stability .
  • Biological Relevance: While cephalosporin derivatives (e.g., 5-thia-1-azabicyclo[4.2.0]octane systems) are clinically validated antibiotics, the target compound’s spiro-aza framework is being explored for non-antibiotic applications, such as kinase inhibition .

Biological Activity

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate is a complex organic compound with the molecular formula C15H23NO5. It features a unique spirocyclic structure that includes both nitrogen and carbon atoms, specifically a spiro[2.5]octane core with two carboxylate groups at positions 4 and 6, alongside tert-butyl and ethyl substituents. This structural complexity suggests potential applications in medicinal chemistry and organic synthesis due to its biological activity.

PropertyValue
Molecular FormulaC15H23NO5
Molecular Weight297.35 g/mol
CAS Number2411640-45-2
IUPAC Name4-(tert-butyl) 6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate
Purity≥97%

Neuropharmacological Potential

Recent studies indicate that this compound exhibits significant biological activity, particularly in neuropharmacology. Compounds with similar structures have been investigated for their potential as neuroprotective agents and modulators of neurotransmitter systems.

The exact biological mechanisms of this compound are still under investigation. However, initial findings suggest that it may interact with various receptor systems in the central nervous system (CNS). This interaction could potentially influence neurotransmission and neuronal health, making it a candidate for further research in treating neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that derivatives of spirocyclic compounds can protect neuronal cells from oxidative stress-induced apoptosis. For instance, similar compounds have shown to reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions.
  • Receptor Interaction Studies : Research has indicated that compounds structurally related to O4-tert-butyl O6-ethyl 7-oxo can modulate GABAergic and glutamatergic systems, which are critical in managing anxiety and depression.

Comparative Analysis with Related Compounds

The biological activity of O4-tert-butyl O6-ethyl 7-oxo can be compared to other similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylateC12H19NO3Simpler structure without ethyl group
O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylateC14H21NO5Methyl substitution instead of ethyl
General class of 7-Oxo-spiro[2.5]octane derivativesVariableDiverse functional groups affecting reactivity

The presence of both tert-butyl and ethyl groups along with the spirocyclic structure distinguishes this compound from its analogs, potentially influencing its biological activity and reactivity.

Future Research Directions

Given the promising initial findings regarding the biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects on neuronal cells.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential in models of neurodegenerative diseases.
  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity towards specific receptors in the CNS.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally related azaspiro compounds often involves transition-metal catalysis (e.g., iridium-catalyzed amination) under controlled conditions (e.g., 70°C in DMF) to achieve high yields (e.g., 98% for similar spiro compounds). Key parameters include solvent choice, temperature, and catalyst loading. For example, silica gel column chromatography (e.g., hexane:ethyl acetate gradients) is critical for purification, as demonstrated in analogous spirocyclic compound syntheses . Optimization should involve factorial design experiments to test variables like solvent polarity and reaction time .

Q. How can researchers characterize the stereochemistry and functional groups of this compound using spectroscopic techniques?

  • Methodological Answer : Comprehensive characterization requires:

  • 1H/13C NMR : To confirm spirocyclic structure and tert-butyl/ethyl ester substituents. For example, distinct chemical shifts for spiro carbons (δ ~60–80 ppm) and carbonyl groups (δ ~170 ppm) are expected .
  • HRMS (ESI) : To verify molecular weight (e.g., [M+H]+ or [M+Na]+ peaks).
  • FTIR : To identify ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) groups.
  • HPLC with chiral columns : To resolve enantiomers if asymmetric synthesis is involved, as seen in related azaspiro systems achieving 95% ee .

Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store at 2–8°C in inert, airtight containers to prevent hydrolysis of ester groups. Avoid exposure to moisture, as tert-butyl esters are prone to acidic cleavage .
  • Handling : Use nitrogen-purged environments during synthesis to minimize oxidation of the 7-oxo group. Implement glovebox techniques for air-sensitive steps .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the 7-oxo group in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map the electron density of the 7-oxo group to predict sites for nucleophilic attack (e.g., ketone reduction) or electrophilic substitution. For example:

  • Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
  • Calculate Fukui indices to identify electrophilic/nucleophilic regions.
  • Validate predictions experimentally via reactions with Grignard reagents or hydride donors .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer :

  • Dynamic Effects : Investigate restricted rotation in the spiro system using variable-temperature NMR. For example, coalescence temperatures can reveal energy barriers for conformational changes .
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., ester hydrolysis derivatives) that may cause signal splitting.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation when spectral data are ambiguous .

Q. How can researchers design experiments to study the compound’s role in asymmetric catalysis or as a chiral building block?

  • Methodological Answer :

  • Chiral Pool Strategy : Incorporate enantiopure starting materials (e.g., tert-butyl esters with defined stereochemistry) during synthesis.
  • Catalytic Applications : Test the compound’s ability to coordinate metals (e.g., Pd, Ir) in cross-coupling reactions. Monitor enantioselectivity via HPLC or polarimetry .
  • Mechanistic Probes : Use isotopic labeling (e.g., 13C at the spiro center) to track stereochemical outcomes in reaction pathways .

Q. What experimental frameworks address discrepancies in reaction yields between small-scale and scaled-up syntheses?

  • Methodological Answer :

  • Scale-Up Challenges : Conduct kinetic studies to identify rate-limiting steps (e.g., heat transfer in exothermic reactions).
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress in real-time.
  • DoE (Design of Experiments) : Use response surface methodology to optimize parameters (e.g., stirring rate, reagent stoichiometry) for reproducibility .

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